molecular formula C10H10N2O2 B164499 Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 131020-50-3

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B164499
CAS No.: 131020-50-3
M. Wt: 190.2 g/mol
InChI Key: SQVPAFJTHBHULZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives. For instance, the reaction of o-phenylenediamine with methyl chloroformate under basic conditions can yield the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. Catalysts such as transition metals and organocatalysts are frequently used to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .

Scientific Research Applications

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of functional materials, such as dyes and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the carboxylate group can enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-8-4-3-7(5-9(8)12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPAFJTHBHULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247549
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-50-3
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131020-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-benzimidazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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